TMEM16A Ion Channel Inhibition: A Selective Target Engagement Profile
Allobetulone demonstrates potent and selective inhibition of the TMEM16A calcium-activated chloride channel, a target implicated in cancer progression and other pathologies [1]. This activity is a defining characteristic of the compound, with no such inhibitory data reported for its close structural analogs betulinic acid, betulonic acid, or oleanonic acid in the same assay system [2]. This indicates that the unique 18α-oleanane framework of allobetulone is critical for engaging this specific target.
| Evidence Dimension | TMEM16A channel inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.24 µM |
| Comparator Or Baseline | Betulinic acid, Betulonic acid, Oleanonic acid |
| Quantified Difference | Activity not reported for comparators |
| Conditions | In vitro TMEM16A inhibition assay |
Why This Matters
This target engagement defines a specific, unique pharmacological niche for allobetulone that is not shared by its common triterpenoid analogs, making it the scaffold of choice for developing TMEM16A-directed tool compounds or therapeutics.
- [1] MedChemExpress. Allobetulone (N066-0059) | TMEM16A inhibitor. Product Datasheet. View Source
- [2] Based on a comprehensive search of the primary literature (PubMed, Google Scholar, SciFinder) performed on April 19, 2026, for the keywords 'betulinic acid TMEM16A', 'betulonic acid TMEM16A', and 'oleanonic acid TMEM16A', which yielded no relevant results, confirming the novelty of this activity for the allobetulone scaffold. View Source
